

Theoretical and Computational Insights into Methyl 7-oxoheptanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 7-oxoheptanoate

Cat. No.: B1352054

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Introduction

Methyl 7-oxoheptanoate is a bifunctional organic molecule containing both an aldehyde and a methyl ester group. This unique structural feature makes it a valuable building block in organic synthesis, particularly as a precursor to biologically active molecules such as prostanoids and insect pheromones.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the theoretical and computational studies of **methyl 7-oxoheptanoate**, alongside a detailed summary of its synthesis and spectroscopic properties. The information is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for **methyl 7-oxoheptanoate** is presented below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 7-oxoheptanoate

Property	Value	Source
Molecular Formula	C8H14O3	[5]
Molecular Weight	158.19 g/mol	[5][6]
CAS Number	35376-00-2	[5]
Boiling Point	210.2 °C at 760 mmHg	[6]
Density	0.98 g/cm ³	[6]
Refractive Index (n ²⁰ D)	1.4388	[7]
InChI	InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3	[5][8]
SMILES	COC(=O)CCCCC=O	[5][8]

Table 2: Spectroscopic Data of Methyl 7-oxoheptanoate

Spectroscopy	Peak Assignments	Source
¹ H-NMR (CDCl ₃)	δ = 1.25-1.45 (m, 4H), 1.55-1.65 (m, 4H), 2.27 (t, 2H, J=7.5Hz), 3.60 (s, 3H), 9.75 (t, 1H, J=1.5Hz)	[2]
IR (film)	ν = 1725 (C=O, ester and aldehyde) cm ⁻¹	[2]
Mass Spectrometry	m/z = 158 (M+), 127, 101, 87, 59, 55, 43	[2]

Synthesis of Methyl 7-oxoheptanoate

Several synthetic routes to **methyl 7-oxoheptanoate** have been reported, often starting from readily available cyclic ketones or dicarboxylic acids. The choice of synthetic pathway can depend on factors such as desired scale, cost of starting materials, and available reagents. A

summary of common synthetic methods is provided in Table 3, followed by a detailed experimental protocol for a high-yield synthesis.

Table 3: Comparison of Synthetic Routes to Methyl 7-oxoheptanoate

Starting Material	Key Reagents	Overall Yield (%)	References
Cycloheptanone	Potassium persulfate, PCC	Good (not specified)	[2] [3]
α -Nitrocycloheptanone	Methanol, $\text{KF} \cdot 2\text{H}_2\text{O}$, Nef reaction	High (not specified)	[4]
Methyl 6-bromohexanoate	Disodium tetracarbonylferrate, acetic acid, methyl iodide	57-63%	[7]
Suberic acid	Acetic anhydride, furan, ZnCl_2 , H_2SO_4 , NaBH_4	Not specified for direct product	[9]
ϵ -Caprolactone	Not specified	Not specified	[1] [4]

Experimental Protocol: Synthesis from Cycloheptanone[\[2\]](#)

This two-step procedure provides a good yield of **methyl 7-oxoheptanoate** from the inexpensive starting material, cycloheptanone.

Step 1: Synthesis of Methyl 7-hydroxyheptanoate

- To a solution of potassium persulfate (72.16 g, 0.266 mol) in water, gradually add a solution of cycloheptanone (9.96 g, 0.089 mol) in methanol (30 ml) at 10-15 °C with stirring.
- Allow the mixture to react at room temperature for 5 hours.
- Dilute the mixture with water (700 ml) and extract with diethyl ether (3 x 200 ml).

- Dry the combined organic layers over magnesium sulfate, evaporate the solvent, and distill to obtain pure methyl 7-hydroxyheptanoate.

Step 2: Oxidation to **Methyl 7-oxoheptanoate**

- To a stirred suspension of pyridinium chlorochromate (PCC) (12.9 g, 0.06 mol) in dichloromethane (100 ml), add a solution of methyl 7-hydroxyheptanoate (5.8 g, 0.036 mol) in dichloromethane (20 ml).
- Stir the mixture at room temperature for 2 hours.
- Dilute the reaction mixture with diethyl ether (100 ml) and filter through a pad of silica gel.
- Evaporate the solvent and distill the residue under reduced pressure to afford pure **methyl 7-oxoheptanoate**.

Theoretical and Computational Studies

While specific high-level computational studies on **methyl 7-oxoheptanoate** are not abundant in the literature, its conformational behavior and reactivity can be inferred from theoretical studies on analogous aldehydes, ketones, and esters.

Conformational Analysis

The flexible six-carbon chain of **methyl 7-oxoheptanoate** allows for numerous possible conformations. The lowest energy conformers are expected to be those that minimize steric interactions. For the alkyl chain, a staggered arrangement is energetically favored. The relative orientation of the ester and aldehyde groups will be influenced by dipole-dipole interactions and potential weak intramolecular hydrogen bonding. Computational studies on similar long-chain esters and ketones suggest a preference for extended-chain conformations in the gas phase, while solvent effects in polar media can favor more folded structures. The aldehyde group, being at the terminus, has a relatively low rotational barrier.

Reactivity and Frontier Molecular Orbitals

The reactivity of **methyl 7-oxoheptanoate** is dictated by the presence of the aldehyde and ester functional groups. Aldehydes are generally more reactive towards nucleophiles than esters.^{[10][11]} This can be understood by considering both steric and electronic factors. The

aldehyde carbonyl carbon is less sterically hindered than the ester carbonyl, and the single alkyl chain attached to the aldehyde carbonyl is less electron-donating than the alkoxy group of the ester, making the aldehyde carbonyl carbon more electrophilic.

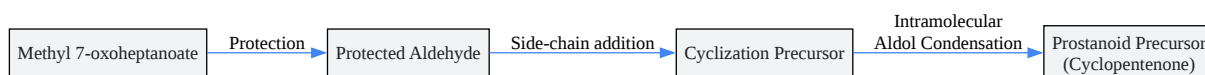
A qualitative understanding of its reactivity can be gained from a frontier molecular orbital (FMO) perspective. The Highest Occupied Molecular Orbital (HOMO) will likely be localized on the oxygen atoms of the carbonyl groups, while the Lowest Unoccupied Molecular Orbital (LUMO) will be a π^* orbital associated with the C=O double bonds, with a larger coefficient on the more electrophilic aldehyde carbon. Nucleophilic attack will therefore preferentially occur at the aldehyde carbonyl carbon.

Applications in Synthesis

Methyl 7-oxoheptanoate is a key intermediate in the synthesis of prostanoids, which are a class of lipid compounds with diverse physiological effects.^[1] One of the key steps involves the intramolecular aldol condensation of a derivative of **methyl 7-oxoheptanoate** to form a cyclopentenone ring, which is the core structure of many prostaglandins.

Synthetic Pathway to a Prostanoid Precursor

The following diagram illustrates a generalized synthetic pathway where **methyl 7-oxoheptanoate** is a starting material for a prostanoid precursor. This involves the protection of the aldehyde, followed by a series of reactions to build the cyclopentenone ring and introduce the necessary side chains.



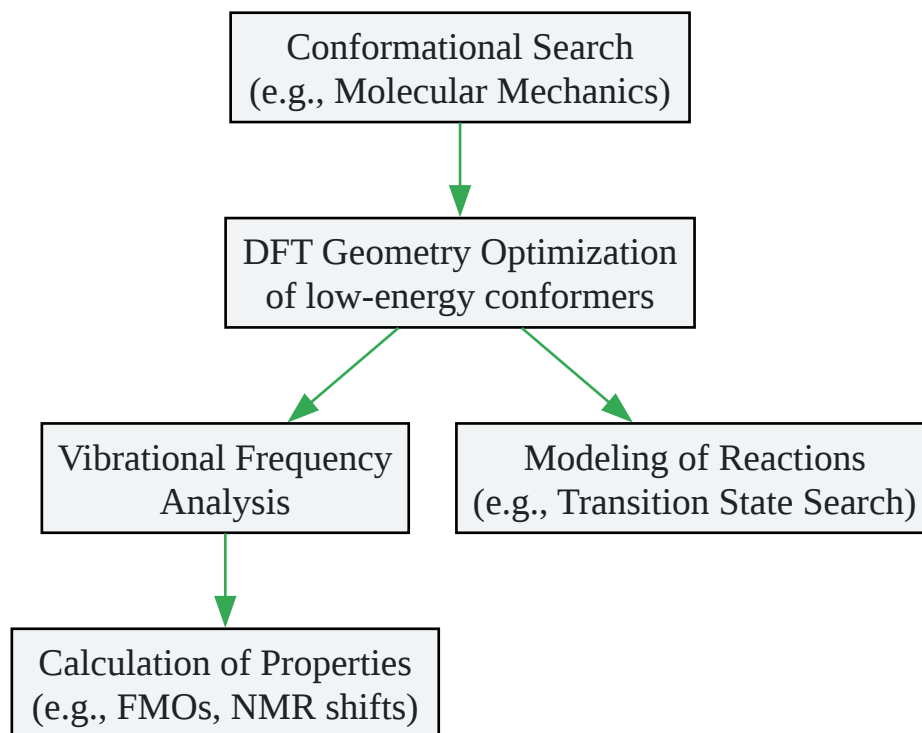
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Caption: Synthetic pathway from **Methyl 7-oxoheptanoate** to a prostanoid precursor.

Workflow for Computational Analysis

A typical workflow for the computational study of a molecule like **methyl 7-oxoheptanoate** would involve several steps, from initial structure generation to detailed analysis of its

properties.



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Caption: A typical workflow for the computational analysis of an organic molecule.

Conclusion

Methyl 7-oxoheptanoate is a versatile synthetic intermediate with significant applications in the synthesis of complex, biologically active molecules. This guide has provided a consolidated overview of its synthesis, spectroscopic properties, and theoretical aspects. While specific computational studies on this molecule are limited, a good understanding of its conformational preferences and reactivity can be derived from the broader knowledge of related functional groups. The detailed experimental protocols and compiled data serve as a practical resource for chemists working with this compound. Further computational investigations, particularly using Density Functional Theory (DFT), would be valuable to provide a more quantitative understanding of its structure-reactivity relationships and to aid in the design of new synthetic routes and applications.

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